molecular formula C24H21N5O4S B2750071 N-(3,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899348-59-5

N-(3,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2750071
CAS No.: 899348-59-5
M. Wt: 475.52
InChI Key: QZKIXRUFGYTUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is characterized by fused triazole and quinazoline rings, with a 4-methylbenzenesulfonyl group at position 3 and a 3,5-dimethoxyphenyl substituent at position 3. Such modifications are designed to enhance target binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-15-8-10-19(11-9-15)34(30,31)24-23-26-22(20-6-4-5-7-21(20)29(23)28-27-24)25-16-12-17(32-2)14-18(13-16)33-3/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKIXRUFGYTUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The compound features a triazoloquinazoline core, which is known for various pharmacological activities. The presence of dimethoxy and sulfonyl groups enhances its reactivity and biological profile. Its molecular formula is C18H20N4O4SC_{18}H_{20}N_4O_4S, and it has a molecular weight of 388.44 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent antimicrobial properties. The compound was evaluated against several bacterial strains using the agar dilution method. The results showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound displayed moderate cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines. Notably, it exhibited selective toxicity towards cancer cells compared to normal fibroblast cells, indicating its potential for targeted cancer therapy.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These results highlight the compound's potential as an anticancer agent while minimizing effects on normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by the substituents on the quinazoline ring and the triazole moiety. Compounds with electron-withdrawing groups like sulfonyl enhance antibacterial activity compared to those with electron-donating groups.

Key Findings:

  • Dimethoxy Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring enhances solubility and biological activity.
  • Sulfonyl Group : The para-methylbenzenesulfonyl group is critical for improving antimicrobial potency.
  • Triazole Ring : Modifications in the triazole position can lead to variations in cytotoxicity and selectivity against cancer cell lines.

Case Studies

In a recent study involving various quinazoline derivatives, this compound was identified as one of the most promising candidates due to its dual action against microbial infections and cancer cells. The study emphasized the need for further optimization of this compound to enhance its efficacy and reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. The triazole moiety is known for its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that derivatives of quinazoline can effectively target and inhibit certain cancer cell lines, leading to reduced proliferation and increased apoptosis rates in vitro .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. For instance, quinazoline derivatives have been found to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many types of cancer .

Pharmacological Applications

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This makes it a candidate for further exploration in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that compounds with a similar framework may offer neuroprotective benefits. The presence of methoxy groups can enhance the lipophilicity of the molecule, allowing better penetration through the blood-brain barrier. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by sulfonylation reactions. The synthetic routes can be optimized to improve yield and purity .

Derivatives and Modifications

Modifications of the core structure can lead to derivatives with enhanced biological activity or selectivity. For example, altering the substituents on the quinazoline ring can significantly influence its pharmacological profile .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of quinazoline derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development into anticancer agents .

Case Study 2: Inflammation Model Testing

In an animal model of inflammation induced by carrageenan injection, derivatives exhibited a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest structural analogs include:

  • 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (ECHEMI ID: 866811-43-0) .
  • N-Alkyl-2-(furan-2-yl)-5-phenoxy-triazolo[1,5-a][1,3,5]triazin-7-amine derivatives (e.g., compounds 23–25, 37) .
  • 3-(Pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-ones (anticonvulsant candidates) .
Key Differences:
Property Target Compound 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Analog Triazolotriazine Derivatives Anticonvulsant Quinazolines
Core Structure Triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline Triazolo[1,5-a][1,3,5]triazine Quinazolin-4(3H)-one
Position 3 Substituent 4-Methylbenzenesulfonyl (tosyl) Benzenesulfonyl (no methyl) Furan-2-yl Pyrazol-3-ylamino
Position 5 Substituent 3,5-Dimethoxyphenyl 4-Ethoxyphenyl Phenoxy or fluorobenzylamine 2-Methylphenyl
Lipophilicity (Predicted) Higher (methyl and methoxy) Moderate (ethoxy) Variable (furan lowers logP) Moderate (pyrazole)
Implications:
  • The 3,5-dimethoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence binding to aromatic stacking regions in biological targets (e.g., kinases or receptors) compared to the 4-ethoxyphenyl analog .
  • The triazoloquinazoline core differentiates it from triazolotriazines (), which exhibit distinct electronic properties due to the triazine ring’s electron-deficient nature .

Pharmacological Potential (Inferred)

While direct data on the target compound are unavailable, insights can be drawn from analogs:

  • Anticonvulsant Activity: highlights quinazolin-4(3H)-ones with pyrazole substituents as anticonvulsants.
  • Kinase Inhibition : Tosyl groups are common in kinase inhibitors (e.g., imatinib), suggesting the target compound could interact with ATP-binding pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves refluxing intermediates like substituted triazoles with sulfonyl chlorides or aldehydes in ethanol or 1,4-dioxane under acidic conditions (e.g., glacial acetic acid). Purification often employs column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Nuclear magnetic resonance (NMR; 1H, 13C, 31P), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Elemental analysis and X-ray crystallography may supplement characterization, particularly for resolving regiochemical ambiguities in the triazoloquinazoline core .

Advanced Research Questions

Q. How can reaction yields be optimized using computational or heuristic algorithms?

  • Bayesian optimization and heuristic algorithms (e.g., design of experiments, DoE) efficiently explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading). These methods outperform traditional one-variable-at-a-time (OVAT) approaches by identifying synergistic interactions between variables, reducing experimental iterations by ~40% .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data?

  • Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or computational approximations. Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level can predict spectroscopic profiles, enabling direct comparison with experimental data. Deviations >5% may necessitate re-evaluating solvent effects or conformational sampling .

Q. What strategies are effective for designing biological activity assays for this compound?

  • Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) guided by structural analogs. For cytotoxicity screening, use standardized models like Daphnia magna assays, which balance cost and reproducibility. Dose-response curves (IC50/EC50) and molecular docking (e.g., AutoDock Vina) can correlate substituent effects (e.g., methoxy groups) with bioactivity .

Q. What are the key challenges in scaling up multi-step syntheses of triazoloquinazoline derivatives?

  • Key issues include:

  • Intermediate stability : Moisture-sensitive intermediates require inert atmospheres (N2/Ar).
  • Byproduct formation : Monitor reactions via TLC or HPLC to isolate regioisomers (e.g., [1,2,3] vs. [1,2,4] triazole products).
  • Purification : Use preparative HPLC for polar byproducts, or recrystallization in ethanol/water mixtures .

Q. How can statistical experimental design improve reaction reproducibility?

  • Implement factorial designs (e.g., 2^k or Plackett-Burman) to screen variables (temperature, solvent polarity, stoichiometry). Response surface methodology (RSM) optimizes critical parameters, reducing batch-to-batch variability. For example, a Central Composite Design (CCD) can model non-linear yield responses to reflux time and catalyst concentration .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified sulfonyl or methoxy groups to assess electronic/steric effects.
  • Pharmacophore mapping : Overlay 3D structures (e.g., PyMOL) to identify conserved binding motifs.
  • In vitro validation : Test analogs in parallel assays (e.g., kinase inhibition panels) to quantify SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.